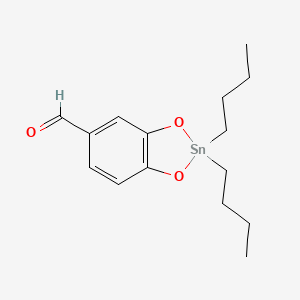

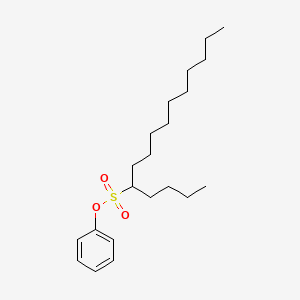

![molecular formula C16H29NO7 B12566741 N-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methyl]prop-2-enamide CAS No. 303191-60-8](/img/structure/B12566741.png)

N-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methyl]prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(1,4,7,10,13,16-Hexaoxaciclooctano-2-il)metil]prop-2-enamida es un compuesto orgánico complejo caracterizado por su estructura única, que incluye una porción de éter corona. Los éteres corona son conocidos por su capacidad de formar complejos estables con diversos cationes, lo que los convierte en valiosos en una variedad de aplicaciones químicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N-[(1,4,7,10,13,16-Hexaoxaciclooctano-2-il)metil]prop-2-enamida generalmente implica la reacción de 1,4,7,10,13,16-hexaoxaciclooctano con un agente de acilación adecuado bajo condiciones controladas. La reacción generalmente se lleva a cabo en una atmósfera inerte para evitar reacciones secundarias no deseadas. Los disolventes comunes utilizados incluyen diclorometano o tetrahidrofurano, y la reacción a menudo está catalizada por una base como la trietilamina.

Métodos de Producción Industrial

A escala industrial, la producción de este compuesto puede implicar procesos de flujo continuo para garantizar una calidad y un rendimiento constantes. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, es crucial para la síntesis a gran escala.

Análisis De Reacciones Químicas

Tipos de Reacciones

N-[(1,4,7,10,13,16-Hexaoxaciclooctano-2-il)metil]prop-2-enamida puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse utilizando agentes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución nucleofílica son posibles, especialmente en el grupo amida.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Hidruro de sodio en dimetilformamida.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir aminas primarias.

Aplicaciones Científicas De Investigación

N-[(1,4,7,10,13,16-Hexaoxaciclooctano-2-il)metil]prop-2-enamida tiene varias aplicaciones en investigación científica:

Química: Se utiliza como ligando en la química de coordinación para formar complejos estables con iones metálicos.

Biología: Se ha investigado su posible papel en la facilitación del transporte de iones a través de las membranas biológicas.

Medicina: Se ha explorado su posible uso en sistemas de administración de fármacos debido a su capacidad de formar complejos con diversos agentes farmacéuticos.

Industria: Se utiliza en el desarrollo de sensores y procesos de separación debido a sus propiedades de unión selectiva.

Mecanismo De Acción

El mecanismo por el cual N-[(1,4,7,10,13,16-Hexaoxaciclooctano-2-il)metil]prop-2-enamida ejerce sus efectos se basa principalmente en su capacidad de formar complejos estables con cationes. La porción de éter corona proporciona una cavidad que puede encapsular iones metálicos, facilitando su transporte y estabilización. Esta propiedad se explota en diversas aplicaciones, desde la catálisis hasta los electrodos selectivos de iones.

Comparación Con Compuestos Similares

Compuestos Similares

18-Corona-6: Un éter corona bien conocido con propiedades de unión a iones similares.

Dibenzo-18-corona-6: Otro éter corona con anillos aromáticos adicionales que mejoran su afinidad de unión.

Criptandos: Compuestos con capacidades de encapsulación de iones similares, pero con una estructura más rígida.

Singularidad

N-[(1,4,7,10,13,16-Hexaoxaciclooctano-2-il)metil]prop-2-enamida es única debido a sus grupos funcionales específicos que permiten una gama más amplia de reacciones químicas y aplicaciones en comparación con otros éteres corona. Su capacidad de formar complejos estables con una variedad de cationes la convierte en particularmente valiosa tanto en aplicaciones de investigación como industriales.

Propiedades

Número CAS |

303191-60-8 |

|---|---|

Fórmula molecular |

C16H29NO7 |

Peso molecular |

347.40 g/mol |

Nombre IUPAC |

N-(1,4,7,10,13,16-hexaoxacyclooctadec-2-ylmethyl)prop-2-enamide |

InChI |

InChI=1S/C16H29NO7/c1-2-16(18)17-13-15-14-23-10-9-21-6-5-19-3-4-20-7-8-22-11-12-24-15/h2,15H,1,3-14H2,(H,17,18) |

Clave InChI |

IBMPSJAXHYUTHX-UHFFFAOYSA-N |

SMILES canónico |

C=CC(=O)NCC1COCCOCCOCCOCCOCCO1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)

![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)

![1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12566724.png)

![Benzene, 1-chloro-2-[(S)-methylsulfinyl]-](/img/structure/B12566727.png)

![Glycine, N-[4-(hydroxymethyl)benzoyl]-](/img/structure/B12566728.png)

![2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran)](/img/structure/B12566740.png)